(3-Ethynyl-4-fluorophenyl)methanol
Description
(3-Ethynyl-4-fluorophenyl)methanol is a fluorinated aromatic compound featuring a terminal ethynyl group (–C≡CH) and a hydroxymethyl (–CH2OH) substituent on a benzene ring. The ethynyl group confers reactivity for click chemistry or cross-coupling reactions, while the fluorine atom enhances metabolic stability and lipophilicity, making it valuable in pharmaceutical and materials science applications . The methanol moiety contributes to solubility in polar solvents, which is critical for reaction workup and purification.
Properties
Molecular Formula |
C9H7FO |
|---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
(3-ethynyl-4-fluorophenyl)methanol |
InChI |
InChI=1S/C9H7FO/c1-2-8-5-7(6-11)3-4-9(8)10/h1,3-5,11H,6H2 |
InChI Key |
MPYKMUFTRFTUEZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC(=C1)CO)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethynyl-4-fluorophenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-fluorobenzaldehyde.
Ethynylation: The ethynyl group is introduced through a Sonogashira coupling reaction, where 4-fluorobenzaldehyde reacts with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst.
Reduction: The resulting intermediate is then subjected to a reduction reaction using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield (3-Ethynyl-4-fluorophenyl)methanol.
Industrial Production Methods: While specific industrial production methods for (3-Ethynyl-4-fluorophenyl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (3-Ethynyl-4-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-ethynyl-4-fluorobenzaldehyde or 3-ethynyl-4-fluorobenzoic acid.
Reduction: Formation of 3-ethynyl-4-fluorophenylmethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Ethynyl-4-fluorophenyl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Ethynyl-4-fluorophenyl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The ethynyl and fluorine groups can enhance the compound’s binding affinity and specificity towards these targets, thereby influencing its biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares (3-Ethynyl-4-fluorophenyl)methanol with structurally related compounds:
Key Observations:
- Reactivity: The ethynyl group in (3-Ethynyl-4-fluorophenyl)methanol enables alkyne-azide cycloadditions, unlike the triazole or ester groups in compounds from and , which are typically synthesized via nucleophilic substitutions or condensations .
- Solubility: The hydroxymethyl group enhances water solubility compared to the methoxy or branched alkyl groups in analogs . This aligns with studies showing methanol’s role in stabilizing polar compounds during sample preservation .
- Stability : Fluorine substitution reduces metabolic degradation, a feature shared with difluorophenyl-containing triazoles in .
Stability and Preservation
Methanol-containing compounds, such as (3-Ethynyl-4-fluorophenyl)methanol, benefit from methanol’s preservative properties. demonstrates that methanol effectively stabilizes volatile organic compounds (VOCs) in soil samples, retaining >70% of initial concentrations after 82 days . This suggests that the hydroxymethyl group in (3-Ethynyl-4-fluorophenyl)methanol may enhance its shelf life compared to non-polar analogs like the branched alkyl derivative in .
Crystallographic and Computational Analysis
For example, triazole derivatives in likely employed such software to confirm regiochemistry and intermolecular interactions .
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